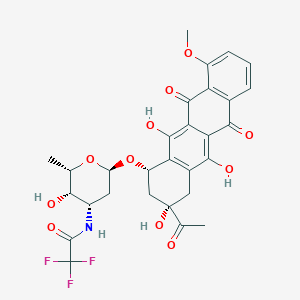

N-(Trifluoroacetyl)daunorubicin

Overview

Description

N-(Trifluoroacetyl)daunorubicin, also known as this compound, is a useful research compound. Its molecular formula is C29H28F3NO11 and its molecular weight is 623.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nanodiamonds as Drug Carriers

Nanodiamonds (NDs) have shown potential in drug delivery, biomedical imaging, and nanoscale sensing. NDs are biocompatible and can improve drug tolerance and decrease therapeutic toxicity when used for drug delivery, as demonstrated by ND-mediated delivery of daunorubicin, which was less toxic to multiple cell types compared to daunorubicin alone. This highlights the promise of NDs in preclinical investigations and their role in enhancing drug delivery systems (Moore et al., 2014).

Fluorescent Sensors for Daunorubicin Detection

An 808 nm-excited, citric acid-coated, core–shell upconversion fluorescent sensor for daunorubicin (DAU) detection has been developed. The sensor shows high efficiency in quenching the upconversion fluorescence of nanoparticles in the presence of DAU via a fluorescence resonance energy transfer mechanism. This sensor offers a simple, rapid, and low-cost method for in vivo imaging and detection of DAU, highlighting its potential in enhancing the monitoring of daunorubicin in clinical settings (Zeng et al., 2021).

Understanding Cell Response to Daunorubicin

Cell response to daunorubicin is highly regulated by multiple signaling events. These include pathways such as the sphingomyelinase-initiated sphingomyelin-ceramide pathway, mitogen-activated kinase, and stress-activated protein/c-Jun N-terminal kinase activation, among others. The complexity and diversity of these pathways suggest a multi-faceted mode of action of daunorubicin, emphasizing the need for a comprehensive understanding of these signaling pathways in daunorubicin-induced signaling (Laurent & Jaffrézou, 2001).

Chemoenzymatic Synthesis

An efficient two-step, chemoenzymatic synthesis of N-trifluoroacetyl doxorubicin-14-valerate (Valrubicin) from doxorubicin hydrochloride salt has been reported. This process, involving a lipase-catalyzed regioselective esterification, highlights the potential of enzymatic methods in the synthesis of complex drug molecules and derivatives, offering a high yield and suggesting an avenue for the synthesis of N-(Trifluoroacetyl)daunorubicin (Cotterill & Rich, 2005).

Mechanism of Action

Target of Action

N-(Trifluoroacetyl)daunorubicin, like its parent compound daunorubicin, primarily targets DNA and topoisomerase II . DNA is the genetic material of the cell, carrying the instructions for the development, functioning, growth, and reproduction of cells. Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Mode of Action

This compound interacts with DNA by intercalation between base pairs . This intercalation distorts the DNA structure, inhibiting the progression of the enzyme topoisomerase II . By stabilizing the DNA-topoisomerase II complex, it prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes during the cell cycle . This results in DNA damage and cell death.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication and transcription process . By intercalating into DNA and inhibiting topoisomerase II, it disrupts the normal function of these processes, leading to cell death .

Pharmacokinetics

Daunorubicin, its parent compound, is known to have significant inter-individual variability in its pharmacokinetics . It is extensively metabolized in the liver and other tissues, with daunorubicinol being a major metabolite . The clearance and volume of distribution of daunorubicin are influenced by factors such as obesity, body composition, and genetic polymorphisms .

Result of Action

The primary result of this compound’s action is cell death . By interfering with DNA structure and function, it induces cytotoxic effects, leading to the death of cancer cells .

Safety and Hazards

Daunorubicin is toxic if swallowed and is suspected of causing genetic defects, causing cancer, and damaging fertility or the unborn child . It is recommended that daunorubicin be administered only by physicians who are experienced in leukemia chemotherapy and in facilities with laboratory and supportive resources adequate to monitor drug tolerance and protect and maintain a patient compromised by drug toxicity .

Future Directions

There is ongoing research into the modification of anthracyclines, including daunorubicin, to synthesize drugs free of the disadvantages of high toxicity for healthy cells, rapid accumulation in the body, and the development of multiple drug resistance of cancer cells . The preparation of their phosphorylated derivatives is one area that has been very poorly studied .

Properties

IUPAC Name |

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,22,35,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,22+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOASREXNXKOKBP-HWJSKKJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F3NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949278 | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26388-52-3 | |

| Record name | Trifluoroacetyldaunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026388523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

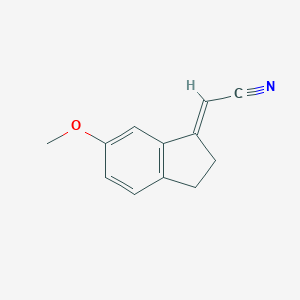

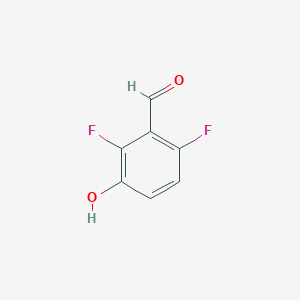

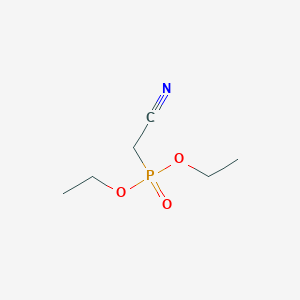

Feasible Synthetic Routes

Q1: How does modifying the 9-acyl substituent of N-(Trifluoroacetyl)daunorubicin affect its antitumor activity?

A1: Research suggests that modifications at the 9-acyl position of this compound can significantly influence its antitumor activity. For instance, while the 9-formyl analogue (compound 23) demonstrated comparable activity to the parent compound against P388 leukemia in mice, the C-alkylated analogues displayed reduced activity. [] This highlights the importance of the 9-acyl substituent in determining the compound's biological activity.

Q2: What are the synthetic strategies employed to introduce novel substituents at the 9-position of this compound?

A2: Several synthetic approaches have been explored to introduce novel 9-acyl substituents. One method involves reacting the lithium enolate of this compound with alkylating agents. [] While reactions with methyl iodide yielded the 9-propionyl and 9-isobutyryl derivatives cleanly, other alkylating agents required hexamethylphosphoramide as a cosolvent and resulted in mixtures of products. Additionally, researchers successfully synthesized a 9-formyl analogue via NaIO4 cleavage of 13-dihydroadriamycin. [] These diverse strategies allow for the exploration of a wider range of structural modifications and their impact on biological activity.

Q3: Have spin-labeled analogues of this compound been synthesized, and what is their significance?

A3: Yes, researchers have successfully synthesized novel spin-labeled this compound analogues. [, ] These analogues incorporate a spin label, a stable radical species, into the this compound structure. This modification allows for the use of electron paramagnetic resonance (EPR) spectroscopy to study the interactions of these compounds with biological systems, such as their binding to DNA or their cellular uptake.

Q4: What challenges were encountered during the synthesis of this compound derivatives, and how were they addressed?

A4: The synthesis of this compound analogues presented some challenges. For example, reactions of N-(Trifluoroacetyl)-14-iododaunorubicin with thiols led to undesired redox reactions instead of the intended thiol substitution. To circumvent this, researchers employed N-(Trifluoroacetyl)-14-bromodaunorubicin, which successfully yielded the desired 14-thia analogues. [] This highlights the importance of carefully considering the reactivity of the starting materials and reaction conditions when synthesizing these complex molecules.

Q5: What is the significance of developing thia and selena analogues of this compound?

A5: The development of 14-thia and 14-selena analogues of this compound aimed to investigate the impact of replacing the oxygen atom at the 14-position with sulfur or selenium on the compound's biological activity. This modification influenced both DNA-binding properties and in vivo antitumor activity. Notably, some thiaadriamycin analogues exhibited DNA-binding comparable to Adriamycin itself, while the N-(Trifluoroacetyl)-14-phenyl-14-selenaadriamycin demonstrated promising in vivo activity against murine L1210 leukemia. [] This underscores the potential of exploring such structural modifications to identify more potent and selective antitumor agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)

![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)

![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)

![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)